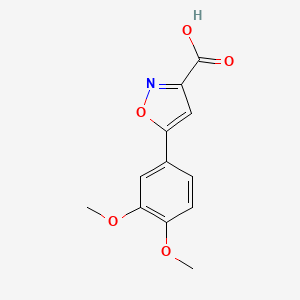
5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C12H11NO5 . It has a molecular weight of 249.22 g/mol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11NO5/c1-16-9-4-3-7(5-11(9)17-2)10-6-8(12(14)15)13-18-10/h3-6H,1-2H3,(H,14,15) . The compound has a topological polar surface area of 81.8 Ų and a complexity of 298 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 249.22 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, and a rotatable bond count of 4 . The compound’s XLogP3-AA is 1.8, indicating its partition coefficient between octanol and water .Aplicaciones Científicas De Investigación
Anticancer Activity
Functionalized isoxazole scaffolds show different biological activities such as anticancer . They have been found in many drugs that act as potential HDAC inhibitors .
Antioxidant Activity
Isoxazole derivatives have been found to exhibit antioxidant activity . This makes them potentially useful in combating oxidative stress-related diseases.
Antibacterial and Antimicrobial Activity
Isoxazole compounds have been found to exhibit antibacterial and antimicrobial activity . This suggests potential use in the development of new antibiotics.
Anti-inflammatory Activity
Isoxazole compounds have been found to exhibit anti-inflammatory activity . This suggests potential use in the treatment of inflammatory diseases.
Hypoglycemic Activity
Isoxazole compounds have been found to exhibit hypoglycemic activity . This suggests potential use in the treatment of diabetes.
Neuroprotective Activity
Certain isoxazole compounds have been found to act as neurotoxins . This suggests potential use in the development of neuroprotective drugs.
Synthesis of Isoxazolone Derivatives
An improved protocol has been demonstrated for the synthesis of isoxazolone derivatives using a domino multi-component strategy . This could be useful in the synthesis of new drugs.
Metal-free Synthetic Routes
There is a growing interest in developing metal-free synthetic routes for the synthesis of isoxazoles . This is due to the disadvantages associated with metal-catalyzed reactions such as high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures .
Propiedades
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-16-9-4-3-7(5-11(9)17-2)10-6-8(12(14)15)13-18-10/h3-6H,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPXHDKCCWLQEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360220 |
Source


|
| Record name | 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid | |
CAS RN |
33282-17-6 |
Source


|
| Record name | 5-(3,4-Dimethoxyphenyl)-3-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33282-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1269379.png)







![1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone](/img/structure/B1269406.png)
